molecular formula C11H10N4 B3269846 2-Amino-3-(benzylamino)but-2-enedinitrile CAS No. 51802-03-0

2-Amino-3-(benzylamino)but-2-enedinitrile

Cat. No.: B3269846
CAS No.: 51802-03-0
M. Wt: 198.22 g/mol
InChI Key: NUPAPUWSYIBYQA-UHFFFAOYSA-N
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Description

2-Amino-3-(benzylamino)but-2-enedinitrile is an organic compound with the molecular formula C11H10N4 It contains a primary amine, a secondary amine, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(benzylamino)but-2-enedinitrile typically involves the reaction of benzylamine with a suitable precursor containing the but-2-enedinitrile moiety. One common method involves the condensation of benzylamine with 2-amino-3-cyanobut-2-enedinitrile under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(benzylamino)but-2-enedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The amine groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amine groups under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines derived from the reduction of nitrile groups.

    Substitution: Substituted amines or amides, depending on the electrophile used.

Scientific Research Applications

2-Amino-3-(benzylamino)but-2-enedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(benzylamino)but-2-enedinitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The nitrile groups and amine functionalities play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(methylamino)but-2-enedinitrile
  • 2-Amino-3-(ethylamino)but-2-enedinitrile
  • 2-Amino-3-(phenylamino)but-2-enedinitrile

Uniqueness

2-Amino-3-(benzylamino)but-2-enedinitrile is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-3-(benzylamino)but-2-enedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c12-6-10(14)11(7-13)15-8-9-4-2-1-3-5-9/h1-5,15H,8,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPAPUWSYIBYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=C(C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741468
Record name 2-Amino-3-(benzylamino)but-2-enedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51802-03-0
Record name 2-Amino-3-(benzylamino)but-2-enedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(benzylamino)but-2-enedinitrile
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Reactant of Route 6
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